molecular formula C7H8N2O3 B1527747 2-Amino-6-methoxynicotinic acid CAS No. 1196156-84-9

2-Amino-6-methoxynicotinic acid

Cat. No. B1527747
M. Wt: 168.15 g/mol
InChI Key: SYDXANXSWQIFKU-UHFFFAOYSA-N
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Description

2-Amino-6-methoxynicotinic acid is a chemical compound with the molecular formula C7H8N2O3 . It is often used in research and development .


Physical And Chemical Properties Analysis

The physical form of 2-Amino-6-methoxynicotinic acid dihydrochloride is an off-white solid . The molecular weight is 241.07 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Organocatalytic Synthesis : Zolfigol et al. (2013) described the use of isonicotinic acid, closely related to 2-Amino-6-methoxynicotinic acid, in the synthesis of pyranopyrazoles. This study highlights a green, efficient method for preparing these compounds, which are significant in synthetic chemistry (Zolfigol et al., 2013).

  • Electrocatalytic Synthesis : Gennaro et al. (2004) explored the electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromo and 2-amino-5-chloropyridine, which are structurally related to 2-Amino-6-methoxynicotinic acid. This study demonstrates the feasibility of using electrochemical methods for synthesizing nicotinic acid derivatives (Gennaro et al., 2004).

Biochemical Applications

  • Enzymatic Synthesis : Nakano et al. (1999) discussed the purification and characterization of 6-hydroxynicotinate 3-monooxygenase, which is involved in the synthesis of 2,5-dihydroxypyridine, a precursor for the chemical synthesis of compounds like 5-aminolevulinic acid. This enzyme's activity involves compounds structurally similar to 2-Amino-6-methoxynicotinic acid (Nakano et al., 1999).

  • Biological Catalysis and Genetics : A study by Shettigar et al. (2012) identified a novel enzyme involved in the degradation of 6-chloronicotinic acid, a compound related to 2-Amino-6-methoxynicotinic acid, highlighting the microbial metabolism of nicotinic acid derivatives and their potential applications in bioremediation and genetic studies (Shettigar et al., 2012).

Material Science

  • Corrosion Inhibition : Ansari et al. (2015) investigated the use of pyridine derivatives, including compounds structurally akin to 2-Amino-6-methoxynicotinic acid, as corrosion inhibitors for steel. Their study provides insights into the potential application of these compounds in protecting industrial materials (Ansari et al., 2015).

properties

IUPAC Name

2-amino-6-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-5-3-2-4(7(10)11)6(8)9-5/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDXANXSWQIFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695942
Record name 2-Amino-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxynicotinic acid

CAS RN

1196156-84-9
Record name 2-Amino-6-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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